(R)-Metoprolol

beta-1 adrenoceptor radioligand binding in vitro pharmacology

Racemic metoprolol cannot resolve stereoselective pharmacokinetic differences driven by CYP2D6 polymorphisms. (R)-Metoprolol (CAS 81024-43-3) is the pure R-enantiomer reference standard enabling precise chiral quantification. • Mandatory for chiral HPLC assays quantifying individual enantiomers in plasma • Resolves CYP2D6-dependent stereoselective metabolism in pharmacogenetic studies • Essential for detecting enantiomer-specific drug-drug interactions (e.g., cimetidine) Supplied with comprehensive characterization data for ANDA method validation and QC workflows.

Molecular Formula C15H25NO3
Molecular Weight 267.36 g/mol
CAS No. 81024-43-3
Cat. No. B027152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Metoprolol
CAS81024-43-3
Synonyms(2R)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol; _x000B_(+)-Metoprolol;  (R)-(+)-Metoprolol; 
Molecular FormulaC15H25NO3
Molecular Weight267.36 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCOC)O
InChIInChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1
InChIKeyIUBSYMUCCVWXPE-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Metoprolol Overview


(R)-Metoprolol (CAS 81024-43-3) is the isolated R-enantiomer of the widely prescribed beta-1 adrenergic receptor antagonist metoprolol [1]. As the less active stereoisomer in the racemic drug, it exhibits significantly lower affinity for the beta-1 adrenoceptor compared to the (S)-enantiomer [2]. Its primary utility lies in analytical chemistry, serving as a reference standard for chiral purity assays and in pharmacokinetic research to study stereoselective drug metabolism and drug-drug interactions (DDIs) [1][3].

Why Racemic Cannot Replace (R)-Metoprolol


Procurement of racemic metoprolol as a substitute for the isolated (R)-enantiomer is a critical failure point in analytical workflows. While racemic metoprolol provides the therapeutic effect in patients, it does not allow for the precise, stereospecific quantification required in research and quality control. The pharmacokinetics of metoprolol are profoundly stereoselective and genetically variable due to CYP2D6 polymorphisms [1][2]. Therefore, chiral separation and the use of pure enantiomer standards like (R)-metoprolol are essential for accurate measurement of individual enantiomer concentrations in plasma and for understanding stereospecific drug interactions [3].

(R)-Metoprolol Differentiation Evidence


Beta-1 Adrenoceptor Affinity

The affinity of (R)-metoprolol for the beta-1 adrenoceptor is 500-fold lower than that of the (S)-enantiomer, making it the significantly less active stereoisomer. This establishes its primary role as an analytical control or a probe for stereospecific interactions rather than a therapeutic agent [1].

beta-1 adrenoceptor radioligand binding in vitro pharmacology

In Vivo Beta-1 Blocking Potency

In an anesthetized cat model, (R)-metoprolol exhibited a 245-fold lower potency in reducing sympathetically stimulated heart rate (beta-1 effect) compared to the (S)-enantiomer [1]. This confirms that the (R)-enantiomer has negligible beta-blocking activity in vivo.

in vivo pharmacology beta-1 blockade heart rate

Beta-1 Selectivity Comparison

The beta-1 selectivity ratio (affinity for beta-1 over beta-2 receptors) is a defining characteristic of 'cardioselective' beta-blockers. (R)-metoprolol shows only a 3-fold selectivity for beta-1 receptors, making it essentially non-selective. In contrast, the (S)-enantiomer exhibits a 30-fold selectivity, comparable to the racemic mixture [1].

beta-1 selectivity receptor pharmacology cardioselectivity

CYP2D6-Mediated Stereoselective Metabolism

The metabolism of metoprolol is stereoselective and dependent on CYP2D6 genotype. A meta-analysis of pharmacokinetic studies revealed that in extensive and ultra-rapid metabolizers, the metabolism of (R)-metoprolol is nearly 40% greater than that of (S)-metoprolol [1]. This leads to a higher plasma accumulation of the active (S)-enantiomer in extensive metabolizers, a finding consistent with clinical studies showing an AUC ratio of 1.29 for S- over R-metoprolol [2].

CYP2D6 pharmacogenomics enantioselective metabolism

Cimetidine Stereoselective Interaction

A classic study on the interaction between metoprolol and H2-antagonists demonstrated that cimetidine increased the bioavailability of metoprolol in a stereoselective manner. The major effect was on the less pharmacologically active (R)-enantiomer, while ranitidine had no effect [1].

drug-drug interaction CYP2D6 clinical pharmacology

(R)-Metoprolol Applications


Chiral HPLC Reference Standard

The primary application of (R)-metoprolol is as a certified reference standard in chiral high-performance liquid chromatography (HPLC) assays. Its use is mandatory for the accurate quantification of metoprolol enantiomers in biological matrices, a necessity given the significant, CYP2D6-dependent stereoselectivity in its pharmacokinetics [1][2].

CYP2D6-Mediated DDI Studies

In vitro and in vivo DDI studies require the use of pure (R)-metoprolol to decipher the stereospecific effects of co-administered drugs on CYP2D6 metabolism. As demonstrated with cimetidine, the interaction can be highly enantiomer-specific, a finding that is masked when only racemic metoprolol is measured [3].

CYP2D6 Pharmacogenetic Research

(R)-metoprolol serves as a critical probe substrate in pharmacogenetic studies aimed at understanding how different CYP2D6 genotypes (e.g., poor, extensive, and ultra-rapid metabolizers) affect drug disposition [2]. Measuring the (R)- and (S)-enantiomers individually provides a more sensitive and accurate assessment of enzyme activity than measuring total drug concentration [1].

Stereoselective Synthetic Method Development

As an enantiomerically pure compound, (R)-metoprolol is an essential analytical target and comparator in the development of novel chemoenzymatic routes or chiral separation technologies aimed at producing or isolating single-enantiomer beta-blockers [4].

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